Oleonuezhenide

Osteoporosis Bone Marrow Mesenchymal Stem Cells CK2α Signaling

Substitution of oleonuezhenide with other secoiridoid glucosides (e.g., specnuezhenide, G13) leads to divergent target engagement and pharmacokinetics, compromising research reproducibility. * **Mechanistic Specificity**: Uniquely upregulates CK2α expression to drive β-catenin nuclear translocation; not replicated by structural analogs. * **Validated Identity**: Supplied at ≥98% purity (HPLC), confirmed by MS and NMR to ensure batch-to-batch consistency. * **Supply Chain Assurance**: Available from stock with authenticated documentation, supporting immediate deployment in osteoporosis, neuroprotection, and QC standardization studies.

Molecular Formula C48H64O27
Molecular Weight 1073.0 g/mol
CAS No. 112693-21-7
Cat. No. B240288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleonuezhenide
CAS112693-21-7
Synonymsiso-oleonuezhenide
oleonuezhenide
Molecular FormulaC48H64O27
Molecular Weight1073.0 g/mol
Structural Identifiers
SMILESCC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O
InChIInChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5-,23-6-/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44?,45?,46+,47+,48-/m1/s1
InChIKeyMFZDFMOKBMJUGB-HHKUBXQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Oleonuezhenide: Secoiridoid Glucoside Sourcing and Characterization


Oleonuezhenide (CAS 112693-21-7) is a secoiridoid glucoside with molecular formula C48H64O27 and molecular weight 1073.01 [1]. It is isolated primarily from the fruits of Ligustrum lucidum Ait. (Fructus Ligustri Lucidi) and is a characteristic constituent of the traditional Chinese formula Er-Zhi-Wan [2]. The compound is available from commercial vendors at purities typically >98% as determined by HPLC, with identity confirmed by mass spectrometry and NMR [3]. This compound is not a generic chemical; its specific glycosylation pattern distinguishes it from other secoiridoids in the same botanical source, a factor that directly impacts its biological profile and necessitates specific procurement.

1
Botanical-specific secoiridoid glycoside from Ligustrum lucidum
2
Glycosylation pattern distinguishes from other secoiridoids in same source
3
Identity confirmed by MS and NMR; chromatographic purity verification

Why Generic Secoiridoids Cannot Substitute Oleonuezhenide


The substitution of oleonuezhenide with other secoiridoid glucosides from Ligustrum lucidum, such as specnuezhenide, G13, or oleuropein, is scientifically unsound due to significant divergence in both molecular mechanism and pharmacokinetic behavior. While these compounds share a common secoiridoid backbone, differences in glycosylation lead to distinct biological activities. For instance, oleonuezhenide uniquely upregulates CK2α expression to drive β-catenin nuclear translocation, a pathway not similarly activated by its analogs [1]. Furthermore, direct comparative absorption studies demonstrate that oleonuezhenide exhibits an intermediate gastrointestinal absorption rate (Ka and 4h cumulative absorption) distinct from both the more readily absorbed salidroside and the less absorbed G13 [2]. These quantifiable differences in target engagement and ADME properties mandate the use of authenticated, high-purity oleonuezhenide for reproducible research outcomes.

CK2α pathway engagement
Unique upregulation of CK2α/β-catenin nuclear translocation may not replicate with analogs.
Absorption profile mismatch
Gastrointestinal absorption differs from salidroside and G13; class-average behavior may not apply.
PK parameter divergence
Systemic exposure and processing sensitivity differ from specnuezhenide; may alter study conclusions.

Oleonuezhenide: Quantitative Head-to-Head Evidence


CK2α-Mediated Cytoprotection in BMSCs

Oleonuezhenide at 9 µM effectively reversed the cytotoxicity induced by 30 µM wedelolactone in bone marrow mesenchymal stem cells (BMSCs), a protective effect that is not observed with wedelolactone alone or with other secoiridoids at comparable concentrations [1]. The combination of wedelolactone and oleonuezhenide enhanced osteoblast differentiation and bone mineralization by upregulating osteocalcin, Runx2, and osterix expression [1]. Mechanistically, oleonuezhenide specifically elevated CK2α expression, leading to β-catenin and Runx2 nuclear translocation, a pathway distinct from GSK-3β phosphorylation which was unaffected by oleonuezhenide [1].

CK2α Cytoprotection
Head-to-head
9 µM reversed wedelolactone toxicity
+Oleonuezhenide: rescued viability Wedelolactone alone: cytotoxic
Supports CK2α-mediated cytoprotection endpoint review
Mouse BMSCs; MTT, ALP, Western blot
Osteoporosis Bone Marrow Mesenchymal Stem Cells CK2α Signaling

Intermediate Oral Absorption Between Salidroside and G13

In a direct in vivo comparison using a rat gastrointestinal absorption model, the absorption rate constant (Ka) and 4-hour cumulative absorption of oleonuezhenide were found to be intermediate between those of salidroside and G13. The absorption ranking was salidroside > oleonuezhenide > G13 [1]. This indicates that oleonuezhenide possesses a distinct absorption profile that is not predicted by its class membership, with its bioavailability being significantly lower than the more readily absorbed salidroside but higher than the poorly absorbed G13 [1].

Oral Absorption Ranking
Head-to-head
Salidroside > Oleonuezhenide > G13
Oleonuezhenide: intermediate Ka, 4h cumulative absorption
Distinct absorption profile for in vivo exposure interpretation
Rat gastrointestinal perfusion; HPLC
Pharmacokinetics ADME Oral Bioavailability

Oral Pharmacokinetics vs. Specnuezhenide

Following oral administration of raw Ligustri Lucidi Fructus extract in rats, the pharmacokinetic parameters of oleonuezhenide and specnuezhenide were found to be distinct. Wine-processing of the botanical material decreased the AUC0-24 and Cmax of both compounds, but the magnitude of change and the absolute values were compound-specific [1]. The AUC0-24 and Cmax of oleonuezhenide were reduced after processing, indicating that its absorption and bioavailability are sensitive to the chemical environment of the formulation [1]. This highlights that oleonuezhenide cannot be considered interchangeable with specnuezhenide in pharmacokinetic studies.

PK vs. Specnuezhenide
Cross-study
Compound-specific AUC/Cmax decrease after processing
Oleonuezhenide: wine-processing reduced exposure Specnuezhenide: also reduced but different magnitude
Supports non-interchangeability in PK studies
Rat plasma; UHPLC-MS/MS; raw vs. processed extract
Pharmacokinetics Bioavailability Traditional Chinese Medicine Processing

QAMS Quantification in Ligustri Lucidi Fructus

A quantitative analysis of multi-components by single marker (QAMS) method was established for Ligustri Lucidi Fructus, enabling the simultaneous determination of oleonuezhenide alongside specnuezhenide, nuezhenoside, oleuropein, and salidroside [1]. Using specnuezhenide as the reference, the relative correction factors (fi,s) and relative retention times (γi,s) for oleonuezhenide were determined, with all calibration curves showing correlation coefficients ≥0.9995 and recoveries between 96.8% and 105.0% (RSD ≤ 3%) [1]. This validated method demonstrates that oleonuezhenide can be accurately quantified in complex mixtures, providing a robust basis for quality control and standardization of research materials [1].

QAMS Quantification
Method context
Recovery 96.8–105.0%, r ≥ 0.9995
Validated for multi-component QC of botanical material
Kromasil C18, acetonitrile-0.1% formic acid gradient
Quality Control Quantitative Analysis Botanical Standardization

Neuroprotection in SH-SY5Y vs. Nuezhenide Isomers

In a study of six secoiridoid glycosides isolated from Ligustrum japonicum leaves, oleonuezhenide, (8E)-nuezhenide, (8Z)-nuezhenide, and three other compounds all exhibited significant protection of human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity [1]. While the study did not report individual IC50 values, it established that oleonuezhenide is among the active neuroprotective constituents in this plant, alongside closely related nuezhenide isomers [1]. This supports its utility as a reference compound for neuroprotection research.

Neuroprotection in SH-SY5Y
Data to verify
Reported protection against 6-OHDA toxicity
Supports inclusion in neuroprotection screening panels
SH-SY5Y cells; no individual IC50 reported
Neuroprotection Parkinson's Disease Models 6-OHDA

Oleonuezhenide: Recommended Applications


Osteoporosis Combination Therapy

Oleonuezhenide is ideally suited for research into combination therapies for osteoporosis. Its demonstrated ability to reverse wedelolactone-induced cytotoxicity in BMSCs at a 9 µM concentration and to enhance osteoblast differentiation through CK2α-mediated β-catenin nuclear translocation makes it a critical component for studies investigating synergistic effects with other osteogenic agents [1].

Pharmacokinetic & ADME Profiling

Oleonuezhenide serves as a key reference standard in comparative pharmacokinetic studies of secoiridoid glucosides from Ligustri Lucidi Fructus. Its distinct absorption profile, which falls between salidroside and G13, makes it essential for understanding the impact of glycosylation on oral bioavailability and for validating bioanalytical methods for complex botanical extracts [REFS-2, REFS-3].

Ligustri Lucidi Fructus Quality Control

Oleonuezhenide is a validated marker compound for the quality control of Ligustri Lucidi Fructus and its formulations. The established QAMS method, with high linearity (r ≥ 0.9995) and recovery (96.8%-105.0%), allows for accurate, cost-effective quantification of oleonuezhenide alongside other key constituents, ensuring batch-to-batch consistency in research and industrial applications [4].

Neuroprotection in Parkinson's Disease Models

Oleonuezhenide is a relevant compound for studies of neuroprotection in Parkinson's disease models. Its demonstrated protective effect against 6-OHDA-induced neurotoxicity in SH-SY5Y cells, comparable to that of related nuezhenide isomers, positions it as a valuable tool for investigating the neuroprotective potential of secoiridoid glucosides [5].

Application
Selection Property
Validation Focus
Osteoporosis combination research
CK2α-mediated cytoprotection context
Osteoblast differentiation endpoint review
Comparative PK studies of secoiridoids
Absorption profile ranking context
Oral bioavailability model review
Botanical QC of Ligustri Lucidi Fructus
QAMS-validated quantification
Batch-to-batch consistency endpoints
Neuroprotection screening studies
6-OHDA model response
Cell viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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